molecular formula C12H21NO4 B11102733 Ethyl 1-(1-ethoxy-3-methyl-1-oxobutan-2-yl)aziridine-2-carboxylate

Ethyl 1-(1-ethoxy-3-methyl-1-oxobutan-2-yl)aziridine-2-carboxylate

Cat. No.: B11102733
M. Wt: 243.30 g/mol
InChI Key: GTVCVKPVDKCASN-UHFFFAOYSA-N
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Description

Ethyl 1-(1-ethoxy-3-methyl-1-oxobutan-2-yl)aziridine-2-carboxylate is a complex organic compound featuring an aziridine ring, which is a three-membered nitrogen-containing ring

Preparation Methods

The synthesis of Ethyl 1-(1-ethoxy-3-methyl-1-oxobutan-2-yl)aziridine-2-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the aziridine ring, which can be achieved through the reaction of an appropriate amine with an epoxide under basic conditions. The subsequent steps involve the introduction of the ethoxy and methyl groups through alkylation reactions. Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the reactions.

Chemical Reactions Analysis

Ethyl 1-(1-ethoxy-3-methyl-1-oxobutan-2-yl)aziridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace the nitrogen atom.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 1-(1-ethoxy-3-methyl-1-oxobutan-2-yl)aziridine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s aziridine ring is of interest for studying DNA alkylation and cross-linking, which are important in understanding mutagenesis and carcinogenesis.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 1-(1-ethoxy-3-methyl-1-oxobutan-2-yl)aziridine-2-carboxylate involves its ability to undergo nucleophilic substitution reactions. The aziridine ring is highly strained, making it reactive towards nucleophiles. This reactivity allows the compound to form covalent bonds with nucleophilic sites in biological molecules, such as DNA or proteins, potentially leading to biological effects such as inhibition of enzyme activity or induction of DNA damage.

Comparison with Similar Compounds

Ethyl 1-(1-ethoxy-3-methyl-1-oxobutan-2-yl)aziridine-2-carboxylate can be compared with other aziridine-containing compounds, such as:

    Ethyl 2-(aziridin-1-yl)acetate: Similar in structure but lacks the additional ethoxy and methyl groups.

    1-(2-Ethoxyethyl)aziridine: Contains an ethoxyethyl group instead of the more complex substituents in the target compound.

    Aziridine-2-carboxylic acid: A simpler aziridine derivative with a carboxylic acid group.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

ethyl 1-(1-ethoxy-3-methyl-1-oxobutan-2-yl)aziridine-2-carboxylate

InChI

InChI=1S/C12H21NO4/c1-5-16-11(14)9-7-13(9)10(8(3)4)12(15)17-6-2/h8-10H,5-7H2,1-4H3

InChI Key

GTVCVKPVDKCASN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN1C(C(C)C)C(=O)OCC

Origin of Product

United States

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